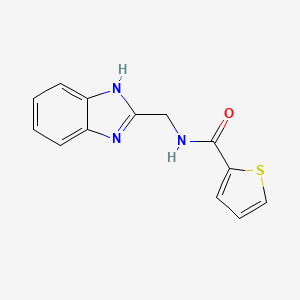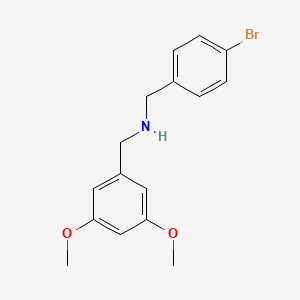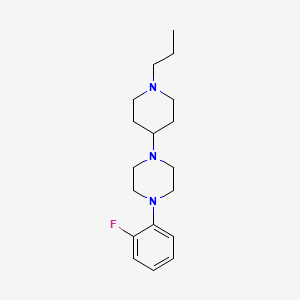
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, also known as DMPA, is a chemical compound that has gained significant scientific research attention due to its potential applications in various fields. DMPA is a phosphonate ester that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
科学研究应用
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate due to its ability to inhibit the activity of various enzymes, such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been used as a ligand for the development of metal-based drugs. In material science, this compound has been used as a building block for the synthesis of various polymers and dendrimers. In analytical chemistry, this compound has been used as a derivatizing agent for the analysis of various compounds, such as amino acids and carbohydrates.
作用机制
The mechanism of action of 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate is based on its ability to form covalent bonds with various enzymes and proteins. This compound contains a phosphonate ester group that can react with the active site of enzymes, leading to the inhibition of their activity. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition of these enzymes can lead to various physiological effects, such as the improvement of cognitive function and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its concentration and the target enzyme. The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound can lead to the improvement of cognitive function, as these enzymes are involved in the breakdown of acetylcholine in the brain. The inhibition of carbonic anhydrase by this compound can lead to the reduction of intraocular pressure, as this enzyme is involved in the production of aqueous humor in the eye.
实验室实验的优点和局限性
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to form covalent bonds with enzymes and proteins, and its potential applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the research on 3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and material science, and the exploration of its mechanism of action and physiological effects. One potential area of research is the development of this compound-based metal complexes for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential area of research is the investigation of the potential use of this compound as a biosensor or bioimaging agent.
合成方法
3,5-dimethylphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can be synthesized using various methods, including the reaction of 3,5-dimethylphenol with N-(2,4-dimethylphenyl)-P-methylphosphonamidic chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 3,5-dimethylphenol with N-(2,4-dimethylphenyl)-P-methylphosphonamidic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting this compound is a white crystalline solid that is soluble in organic solvents.
属性
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO2P/c1-12-6-7-17(15(4)9-12)18-21(5,19)20-16-10-13(2)8-14(3)11-16/h6-11H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKLXUZYMCPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-2-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5645867.png)
![5-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5645874.png)

![N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazol-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5645892.png)

![(3R*,4S*)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5645900.png)

![4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5645916.png)
![2-(3-methyl-2-buten-1-yl)-8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5645918.png)

![3-methyl-3-phenyl-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5645931.png)
![N-[4'-(benzyloxy)-4-biphenylyl]acetamide](/img/structure/B5645939.png)
![(2-{4-[5-(1-azepanylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5645941.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5645963.png)